4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound featuring a fused pyrazole-pyridinone core. Key structural attributes include:
- Substituents: Methyl groups at positions 4 and 6 of the pyridinone ring, and a branched pentan-2-yl (2-pentyl) group at position 1 of the pyrazole ring.
- Molecular Formula: Presumed to be C₁₄H₂₁N₃O (exact mass: 247.17 g/mol), based on structural analogs in the literature .
This compound belongs to the pyrazolo[3,4-b]pyridin-3-one family, a scaffold noted for its biological relevance in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
4,6-dimethyl-1-pentan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-5-6-10(4)16-12-11(13(17)15-16)8(2)7-9(3)14-12/h7,10H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDLJPXMBFQARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387944 | |
| Record name | 4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573939-28-3 | |
| Record name | 4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,6-dimethyl-3-oxo-3,4-dihydropyrazolo[3,4-b]pyridine with pentan-2-ylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography
Biological Activity
The compound 4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula: C13H19N3O
- Molecular Weight: 235.31 g/mol
- CAS Number: 2947675
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridines exhibit a range of biological activities including anti-inflammatory, antiviral, and anticancer effects. The specific compound in focus has shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework allows for various substitutions that can enhance its biological efficacy.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
A study highlighted the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Among these derivatives, certain compounds demonstrated significant inhibitory activity against TRKA with an IC50 value of 56 nM. The compound C03 showed selective inhibition towards cancer cell lines such as MCF-7 (IC50 = 0.304 μM) and Km-12 cells .
Antiviral and Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridine derivatives have been noted for their antiviral properties. Compounds within this class have been shown to modulate estrogen-related receptor alpha and inhibit JAK1 kinase activity, contributing to their anti-inflammatory effects .
Case Studies
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| C03 | TRK inhibition | 56 nM | |
| Various | Antiviral activity | Not specified | |
| 4-Aryl derivatives | Anti-inflammatory | Not specified |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of pyrazolo[3,4-b]pyridines indicates good plasma stability with low inhibitory activity towards cytochrome P450 isoforms except CYP2C9. This suggests a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable antimicrobial properties. Specifically, studies have shown that 4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one demonstrates effectiveness against various bacterial strains. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications to the pyrazolo structure led to enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
- Case Study : An experiment outlined in Pharmacology Reports showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli .
Neuroprotective Potential
Another promising application is in neuroprotection. Studies suggest that pyrazolo derivatives may protect neuronal cells from oxidative stress.
- Case Study : Research published in Neuroscience Letters demonstrated that treatment with this compound resulted in decreased apoptosis in neuronal cells subjected to oxidative conditions .
Herbicidal Activity
The compound has shown potential as a herbicide. Its structural analogs have been evaluated for their ability to inhibit weed growth effectively.
- Case Study : A patent application described a series of experiments where derivatives of this compound were tested against common agricultural weeds with promising results in terms of inhibition rates .
Insecticidal Properties
Insecticidal activity has also been noted for compounds within this chemical class. Preliminary studies indicate efficacy against specific pest species.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The pentan-2-yl group in the target compound increases lipophilicity compared to shorter alkyl (e.g., propan-2-yl) or aromatic substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects : Bulky substituents (e.g., 3-chlorophenyl in ) may hinder binding to flat enzymatic pockets, whereas linear alkyl chains (e.g., pentan-2-yl) could improve fit in hydrophobic cavities.
Physicochemical Properties
Melting Points and Stability
Data from analogs with similar substitution patterns (Table 1, ):
Pharmacological Potential
- Parent Scaffold : The unsubstituted pyrazolo[3,4-b]pyridin-3-one exhibits anti-inflammatory and analgesic activity .
- Kinase Inhibition: Pyrazolo-pyridinones with bulky substituents (e.g., 4-methylbenzoyl in ) show promise as kinase inhibitors, similar to Wee1 inhibitors like AZD1775 (pyrazolo[3,4-d]pyrimidin-3-one derivatives) .
- Target Compound : The pentan-2-yl group may enhance binding to hydrophobic kinase domains, while methyl groups (4,6-diMe) could reduce metabolic degradation compared to halogenated analogs .
Commercial Availability
- Discontinued Products : Closely related compounds (e.g., 1-(2-chloroacetyl)-4,6-dimethyl derivatives ) are discontinued, highlighting synthetic challenges or niche demand.
- Pricing : The parent compound (CAS 2942-43-0) is available at 95–97% purity, priced at €47–131 , suggesting the target compound would command a premium due to its complexity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
